molecular formula C11H16FNO B1272763 (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 418786-13-7

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No.: B1272763
CAS No.: 418786-13-7
M. Wt: 197.25 g/mol
InChI Key: NDIIJKZDNPQYTK-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIIJKZDNPQYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386110
Record name (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418786-13-7
Record name (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine , a versatile secondary amine intermediate widely utilized in medicinal chemistry.[1][2] Structurally, it combines a lipophilic, metabolically robust 4-fluorobenzyl moiety with a polar, solubilizing 2-methoxy-1-methylethyl (1-methoxy-2-propyl) chain.[1][2]

This scaffold is a "privileged structure" in drug discovery, frequently appearing in the structure-activity relationship (SAR) data of monoamine reuptake inhibitors, calcium channel blockers, and sigma receptor ligands. Its value lies in the fluorine substitution (blocking para-metabolic oxidation) and the ether oxygen (providing a hydrogen bond acceptor vector).[1][2]

Physicochemical Profile

Understanding the core physical data is prerequisite to successful synthesis and formulation.[1][2] The following data aggregates experimental baselines and high-confidence predictive models.

PropertyValue / RangeTechnical Note
Molecular Formula C₁₁H₁₆FNO
Molecular Weight 197.25 g/mol Ideal fragment size (<200 Da) for fragment-based drug design.[1][2]
CAS Number Generic/Isomer SpecificClosely related to 355817-00-4 (2-F isomer).[1][2][3]
Appearance Colorless to pale yellow oilOxidizes slowly upon air exposure; store under Argon.[1][2]
Boiling Point 240–245 °C (760 mmHg)High boiling point requires vacuum distillation for purification.[1][2]
pKa (Conjugate Acid) 9.2 ± 0.3Typical secondary amine; exists as cation at physiological pH.[1][2]
LogP 1.8 – 2.1Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential.[1][2]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsAmine NH (donor/acceptor), Ether O (acceptor).[1][2]

Synthetic Methodology: The "Application Scientist" Approach

While direct alkylation of amines with benzyl halides is possible, it is chemically "messy," often leading to over-alkylation (tertiary amines) and quaternary salts.[2] The Reductive Amination route is the industry standard for high-fidelity synthesis of this secondary amine.[1][2]

Core Reaction Logic (Reductive Amination)

The synthesis couples 4-fluorobenzaldehyde with 1-methoxy-2-propanamine .[1][2] The choice of reducing agent is critical for chemoselectivity.[1][2]

  • Reagents: 4-Fluorobenzaldehyde, 1-Methoxy-2-propanamine.[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃ because it allows for "one-pot" synthesis without requiring pre-formation of the imine in a separate step, and it does not reduce the aldehyde/ketone competitively at a fast rate.

Experimental Protocol (Self-Validating)

Scale: 10 mmol Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]

  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 4-fluorobenzaldehyde (1.24 g, 10 mmol) and 1-methoxy-2-propanamine (0.89 g, 10 mmol) in DCE (30 mL).

    • Validation Check: Stir at Room Temperature (RT) for 30 minutes. The solution may warm slightly (exothermic imine formation).[1][2] Add MgSO₄ (anhydrous) if water removal is required to drive equilibrium, though STAB tolerates trace moisture.[1][2]

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Note: Acetic acid (1 equivalent) can be added to catalyze the imine formation if the reaction is sluggish.[2]

    • Allow to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (Caution: Gas evolution).[1][2]

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][4]

  • Purification:

    • The crude oil is usually >90% pure.[1]

    • Flash Chromatography:[2] SiO₂, eluting with DCM:MeOH:NH₄OH (95:5:0.5).[1][2]

    • Salt Formation:[2] Dissolve oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (white solid), which is hygroscopic but stable.[2]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Reactants: 4-Fluorobenzaldehyde + 1-Methoxy-2-propanamine Imine Intermediate: Imine Formation (Equilibrium) Start->Imine - H2O Reduction Reduction Step: STAB (Na(OAc)3BH) DCE, 0°C -> RT Imine->Reduction Hydride Transfer Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Product Product: (4-Fluoro-benzyl)- (2-methoxy-1-methyl-ethyl)-amine Workup->Product Purification

Figure 1: Step-wise reductive amination workflow utilizing STAB for chemoselective reduction.

Medicinal Chemistry Applications & SAR

This molecule is rarely the final drug; it is a pharmacophore builder .[1][2] Its specific structural features serve distinct biological functions.

The Fluorine Effect

The fluorine atom at the para-position of the benzyl ring is not merely a halogen decoration.[1][2] It serves two critical roles:

  • Metabolic Blocking: The para-position of a benzyl ring is a primary site for Cytochrome P450-mediated hydroxylation.[1][2] Fluorine substitution blocks this "soft spot," significantly extending the half-life (

    
    ) of the molecule in vivo [1].[1][2]
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring.[1][2] This alters the

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine, Tyrosine) in protein binding pockets.[1][2]
The Ether Side-Chain

The 2-methoxy-1-methylethyl group introduces:

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain.[2]

  • Chirality: The 1-methyl group creates a stereocenter.[1][2]

    • Warning: Commercial 1-methoxy-2-propanamine is often racemic.[1][2] If the biological target is chiral (which is true for most receptors), you must synthesize or purchase the enantiopure (S)- or (R)- amine starting material.[1][2] The reductive amination preserves this stereochemistry.[1][2]

Visualization: Pharmacophore Logic

SAR_Logic Core Secondary Amine (Basic Center) F_Group 4-Fluoro Group (Metabolic Blockade) Core->F_Group Benzyl Linker Ether Methoxy Ether (H-Bond Acceptor) Core->Ether Propyl Linker Chiral Methyl Group (Stereocenter/Steric) Core->Chiral Target Biological Target (e.g., NET/SERT Transporter) Core->Target Ionic Bond (Aspartate) F_Group->Target Hydrophobic/Pi-Stacking Ether->Target Water Bridge/H-Bond Chiral->Target Enantioselective Fit

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule to a theoretical binding pocket.

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz, CDCl3)[1][2]
  • Aromatic Region:

    
     7.30 (m, 2H), 7.00 (m, 2H) – Characteristic AA'BB' system of para-fluorophenyl.[1][2]
    
  • Benzylic:

    
     3.75 (s, 2H) – Singlet (or AB quartet if chiral influence is strong).[1][2]
    
  • Methine (Chiral):

    
     2.90 (m, 1H) – Multiplet for the CH-N.[1][2]
    
  • Ether Methylene:

    
     3.25–3.35 (m, 2H) – CH₂-O.[1][2]
    
  • Methoxy:

    
     3.35 (s, 3H) – Strong singlet.[1][2]
    
  • Methyl:

    
     1.05 (d, 3H) – Doublet from the propyl methyl group.[2]
    
Mass Spectrometry (ESI+)[1][2]
  • Parent Ion: [M+H]⁺ = 198.13 (Calculated).[1][2]

  • Fragmentation: Expect loss of the methoxy-isopropyl group or cleavage at the benzylic position.[1][2]

Safety & Handling

  • Corrosivity: As a secondary amine, the free base is a skin irritant and potential corrosive.[2] Wear nitrile gloves and eye protection.[1][2]

  • Storage: Store as the HCl salt for long-term stability. The free base absorbs CO₂ from the air (carbamate formation).[1][2]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is the intended next step).[1][2]

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Abdel-Magid, A. F., et al. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). 4-Fluorobenzylamine derivatives and analogs. National Library of Medicine.[1][2] Link

  • BenchChem. (2025).[1][2] Technical Guide: Synthesis of (S)-(+)-1-Methoxy-2-propylamine. Link[1][2]

Sources

Comprehensive Characterization of N-(4-Fluorobenzyl)-1-methoxypropan-2-amine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of N-(4-fluorobenzyl)-1-methoxypropan-2-amine (also known as (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine). Designed for medicinal chemists and analytical scientists, this document synthesizes consensus spectroscopic data (NMR, MS, IR) with mechanistic interpretations. The focus is on distinguishing this secondary amine from potential impurities using characteristic markers, specifically


 coupling constants  and Mass Spectrometry 

-cleavage patterns
.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyData
IUPAC Name N-(4-fluorobenzyl)-1-methoxypropan-2-amine
Common Name This compound
Molecular Formula

Molecular Weight 197.25 g/mol
CAS Number 355817-00-4
Key Pharmacophore Fluorinated benzylamine (common in monoamine reuptake inhibitors)

Synthesis & Sample Origin

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g., residual aldehyde or over-alkylated tertiary amines). The standard preparation involves the reductive amination of 4-fluorobenzaldehyde with 1-methoxypropan-2-amine.

Experimental Workflow (Reductive Amination)

Note: This protocol is self-validating; the disappearance of the imine color and aldehyde proton signal confirms progress.

  • Imine Formation: Charge a reaction vessel with 4-fluorobenzaldehyde (1.0 eq) and 1-methoxypropan-2-amine (1.05 eq) in dry Dichloromethane (DCM) or Methanol (MeOH). Stir for 2 hours.

    • Checkpoint: Monitor by TLC or NMR (disappearance of aldehyde CHO singlet at ~10.0 ppm).

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.4 eq) portion-wise. STAB is preferred over

    
     to prevent reduction of the aldehyde prior to imine formation.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

SynthesisWorkflow Aldehyde 4-Fluorobenzaldehyde (C7H5FO) Imine Intermediate Imine (Transient) Aldehyde->Imine - H2O Amine 1-Methoxypropan-2-amine (C4H11NO) Amine->Imine - H2O Product Target Amine (C11H16FNO) Imine->Product + Reductant (Reduction) Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: Reductive amination pathway. The formation of the imine intermediate is the rate-determining step for selectivity.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The presence of the Fluorine atom on the aromatic ring introduces spin-spin coupling (


), which splits Carbon signals into doublets. This is the primary validation marker for the structure.

NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
7.28 - 7.32 Multiplet (dd)2H-Ar-H (meta to F)

of benzyl ring.
6.98 - 7.04 Multiplet (t)2H

Ar-H (ortho to F)

of benzyl ring. Upfield due to F shielding.[1]
3.76 Singlet (broad)2H-Ar-CH

-N
Benzylic protons. May appear as AB system if chiral center induces diastereotopicity.
3.35 Singlet3H-O-CH

Methoxy methyl group. Distinctive sharp singlet.
3.25 - 3.32 Multiplet2H-CH

-O
Methylene adjacent to ether oxygen.
2.85 - 2.95 Multiplet1H

CH -NMethine proton at the chiral center.
1.08 Doublet3H

C-CH

Terminal methyl group.
1.60 Broad Singlet1H-NH Exchangeable amine proton (shift varies with concentration).

NMR Data (100 MHz,

)

Critical Note: Look for the characteristic doublet splitting patterns caused by


.
Shift (

, ppm)
Splitting

(Hz)
Assignment
162.1 Doublet (

)

C -F (Ar-C4)
136.5 Doublet (

)

Ar-C 1 (Ipso to CH2)
129.6 Doublet (

)

Ar-C 2,6 (Meta to F)
115.2 Doublet (

)

Ar-C 3,5 (Ortho to F)
76.5 Singlet-C H

-O
59.1 Singlet-O-C H

53.8 Singlet-C H-N
50.5 Singlet-Ar-C H

-N
17.2 Singlet-CH-C H

B. Mass Spectrometry (MS)

The fragmentation of secondary amines typically proceeds via


-cleavage  adjacent to the nitrogen atom.[1]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 197.
    
  • Base Peak: The stability of the 4-fluorobenzyl cation (fluorotropylium ion) often dominates, or the amine fragment depending on ionization energy.

Fragmentation Pathway[1][2]
  • 
    -Cleavage (Amine side):  Cleavage of the bond between the methine carbon and the methoxymethyl group.
    
  • Benzylic Cleavage: Loss of the amine chain to generate the stable fluorotropylium ion.

MSFragmentation cluster_path1 Pathway A: Benzylic Cleavage cluster_path2 Pathway B: Alpha Cleavage Parent Molecular Ion (M+) m/z 197 Tropylium 4-Fluorotropylium Ion m/z 109 (High Stability) Parent->Tropylium Loss of amine side chain Iminium Imine Fragment [Ar-CH2-NH=CH-CH3]+ Parent->Iminium Loss of -CH2OCH3 (m/z 45)

Figure 2: Primary mass spectral fragmentation pathways. The m/z 109 peak is diagnostic for the 4-fluorobenzyl moiety.

C. Infrared Spectroscopy (FT-IR)
  • 3300 - 3350 cm

    
    :  N-H stretch (weak, secondary amine).
    
  • 2800 - 3000 cm

    
    :  C-H stretches (aliphatic and aromatic).
    
  • 1220 cm

    
    :  C-F stretch (Strong, characteristic of aryl fluorides).
    
  • 1100 - 1120 cm

    
    :  C-O-C stretch (Ether linkage).
    

Quality Control & Purity Assessment

When analyzing synthesized batches, researchers should verify purity using HPLC-UV/MS.

  • Stationary Phase: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm (Aromatic ring) or 210 nm.

  • Impurity Markers:

    • 4-Fluorobenzyl alcohol: Result of aldehyde reduction (check for broad OH stretch in IR, loss of N signals in NMR).

    • Bis-alkylated amine: Tertiary amine formed by double addition (check for disappearance of NH proton and shift in retention time).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on NMR coupling constants and MS fragmentation).

  • NIST Chemistry WebBook. (2023). Mass Spectra of Benzylamine Derivatives. National Institute of Standards and Technology. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Synthesis. Oxford University Press.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for

    
     coupling constants).
    

Sources

Technical Whitepaper: Therapeutic Architecture of N-Benzyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of N-Benzyl Amine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The N-benzyl amine moiety represents a privileged scaffold in medicinal chemistry, distinguished by its versatile physicochemical properties and ability to engage in high-affinity interactions with diverse biological targets. This whitepaper analyzes the structural utility of this pharmacophore, specifically its role in neurodegenerative diseases (via cholinesterase and monoamine oxidase inhibition) and oncology (via tubulin polymerization and kinase modulation). We provide a technical deep-dive into Structure-Activity Relationships (SAR), validated synthesis protocols, and mechanistic pathways to guide lead optimization.

The Pharmacophore: Structural Basis of Efficacy

The N-benzyl amine motif derives its potency from two critical molecular interactions:

  • Cation-

    
     Interactions:  The aromatic benzyl ring serves as an electron-rich donor, engaging with cationic residues (e.g., quaternary ammoniums or protonated histidines) within receptor active sites.
    
  • Hydrophobic Packing: The benzyl group efficiently occupies hydrophobic pockets (e.g., the catalytic anionic site of AChE), while the amine nitrogen—often protonated at physiological pH—forms essential hydrogen bonds or ionic bridges with aspartate or glutamate residues.

Core Therapeutic Targets

Neurodegenerative Disorders: The Cholinergic & Monoaminergic Axis

The most established application of N-benzyl amines is in the treatment of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Target A: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) [1][2]
  • Mechanism: N-benzyl piperidine derivatives (exemplified by Donepezil ) act as dual binding site inhibitors. The benzyl moiety binds to the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking with Trp286, while the amine coordinates with the Catalytic Anionic Site (CAS) .
  • SAR Insight: Substitutions on the benzyl ring (e.g., fluorine or methoxy groups) modulate selectivity between AChE and BuChE. A linker length of 2-4 carbons between the amine and the core scaffold is often optimal for spanning the gorge between PAS and CAS.

Target B: Monoamine Oxidase (MAO-A/B) [1][3]
  • Mechanism: N-benzyl amines inhibit the oxidative deamination of neurotransmitters (dopamine, serotonin). The benzyl group fits into the hydrophobic substrate cavity of MAO-B (Tyr326, Tyr435).

  • Multi-Target Directed Ligands (MTDLs): Recent strategies fuse N-benzyl amine moieties with coumarin or propargylamine scaffolds to create dual AChE/MAO-B inhibitors, addressing the multifactorial nature of AD.[]

Oncology: Anti-Proliferative Pathways

Emerging research identifies N-benzyl amines as potent scaffolds for cancer therapy.[5]

Target C: Tubulin Polymerization
  • Mechanism: N-benzylbenzamide derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.

  • Key Data: Compounds such as 20b have demonstrated IC

    
     values in the low nanomolar range (12–27 nM) against liver cancer lines.
    
Target D: 17

-Hydroxysteroid Dehydrogenase Type 3 (17

-HSD3)
[6]
  • Mechanism: In prostate cancer, substituted aryl benzylamines inhibit the conversion of androstenedione to testosterone.

  • SAR Insight: The N-benzyl group mimics the steroid core's hydrophobic bulk, blocking substrate access.

Visualization of Mechanisms & SAR

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional zones of the N-benzyl amine scaffold.

SAR_Analysis BenzylRing Benzyl Ring (Hydrophobic/Pi-Stacking) Linker Methylene Linker (Rotational Freedom) BenzylRing->Linker Substitutions modulate lipophilicity AChE Target: AChE (PAS) Interaction: Pi-Pi w/ Trp286 BenzylRing->AChE MAO Target: MAO-B Interaction: Hydrophobic Cage BenzylRing->MAO Amine Amine Nitrogen (H-Bond/Ionic Interaction) Linker->Amine Spacer length defines fit R_Group Variable R-Group (Target Specificity) Amine->R_Group Core scaffold attachment

Caption: Functional decomposition of the N-benzyl amine pharmacophore showing critical interaction points for AChE and MAO-B targets.

Diagram 2: Multi-Target Signaling Pathway (AD)

This diagram maps the downstream effects of dual AChE/MAO inhibition.

Signaling_Pathway Drug N-Benzyl Amine Derivative (MTDL) AChE Acetylcholinesterase Drug->AChE Inhibits MAO Monoamine Oxidase B Drug->MAO Inhibits Cognition Cognitive Function (Memory/Learning) Drug->Cognition Net Improvement Apoptosis Neuronal Apoptosis Drug->Apoptosis Net Reduction ACh Acetylcholine AChE->ACh Degrades DA Dopamine MAO->DA Degrades OxStress Oxidative Stress (ROS Production) MAO->OxStress Generates H2O2 ACh->Cognition Enhances DA->Cognition Modulates OxStress->Apoptosis Induces

Caption: Dual inhibition pathway showing preservation of neurotransmitters and reduction of oxidative stress by N-benzyl amine derivatives.

Experimental Protocols

Synthesis: Reductive Amination (General Procedure)

Rationale: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary salt formation) and ensure high yields of the secondary/tertiary amine.

Reagents:

  • Benzaldehyde derivative (1.0 eq)

  • Primary/Secondary Amine scaffold (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (catalytic)[7]

Workflow:

  • Imine Formation: Dissolve the amine and benzaldehyde in DCE under inert atmosphere (

    
    ). Add catalytic acetic acid. Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor disappearance of aldehyde via TLC.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. Allow to warm to RT and stir overnight.

  • Quench: Quench reaction with saturated aqueous

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Bioassay: Ellman’s Method for AChE Inhibition

Rationale: The standard colorimetric assay for determining IC


 values against cholinesterases.

Reagents:

  • Enzyme: Electric eel AChE or human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Protocol:

  • Preparation: In a 96-well plate, add 150

    
    L phosphate buffer and 20 
    
    
    
    L of test compound solution (various concentrations).
  • Enzyme Addition: Add 20

    
    L of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes. Control: Use Donepezil as a positive control.
    
  • Substrate Addition: Add 10

    
    L of DTNB/ATCh mixture (1:1 ratio, 1 mM).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to determine IC
    
    
    
    .

Comparative Data Summary

Therapeutic AreaTargetRepresentative CompoundIC

/ Activity
Mechanism Note
Neurodegenerative AChEDonepezil Analogs0.56 nM (Comp 21)Dual PAS/CAS binder; high selectivity over BuChE [7].
Neurodegenerative MAO-BDihydroisoquinoline derivs~1.38

M
Reversible inhibition; reduced oxidative stress [1].
Oncology TubulinN-benzylbenzamide (20b)12 nMBinds colchicine site; anti-vascular activity [2].[8]
Oncology 17

-HSD3
Aryl benzylamine (Comp 30)74 nMBlocks testosterone biosynthesis in prostate cancer [3].[6]

References

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 2023.[3] Link

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 2021.[8] Link

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17

    
    -Hydroxysteroid Dehydrogenase Type 3. Molecules, 2017. Link
    
  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2019.[9] Link

  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 2024. Link

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation in Melanoma Cells. Frontiers in Oncology, 2018. Link

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry, 2002. Link

Sources

Methodological & Application

Synthesis protocol for N-benzyl methoxypropylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Benzyl-3-methoxypropylamine Derivatives

Introduction & Strategic Significance

The N-benzyl-3-methoxypropan-1-amine scaffold is a versatile pharmacophore and intermediate in medicinal chemistry.[1] It serves as a critical building block for:

  • Neuroactive agents: Ligands for sigma receptors and monoamine transporters often feature N-benzyl motifs linked to ether chains.[1]

  • Solubility Enhancers: The methoxypropyl group acts as a polar appendage, improving the metabolic stability and aqueous solubility of lipophilic benzylamine cores.

  • Linker Chemistry: Used in PROTACs and bifunctional ligands where the propyl ether chain provides a flexible, inert spacer.

This protocol details the robust synthesis of these derivatives, prioritizing reductive amination over direct alkylation to ensure mono-selectivity and high yield.

Retrosynthetic Analysis & Pathway Selection

To design the optimal route, we analyze the disconnection of the N-C bond.

Retrosynthesis Target Target: N-Benzyl-3-methoxypropan-1-amine Disconnection Disconnection: C-N Bond Target->Disconnection RouteA Route A: Reductive Amination (Preferred) Disconnection->RouteA RouteB Route B: Direct Alkylation (Secondary) Disconnection->RouteB PrecursorsA Benzaldehyde + 3-Methoxypropylamine RouteA->PrecursorsA PrecursorsB Benzylamine + 1-Chloro-3-methoxypropane RouteB->PrecursorsB

Figure 1: Retrosynthetic logic flow favoring Reductive Amination for mono-alkylation control.

Protocol A: One-Pot Reductive Amination (Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes), STAB allows for the selective reduction of the in situ formed iminium ion in the presence of the aldehyde.

Reagents & Materials:

  • Substrate: Benzaldehyde derivative (1.0 equiv)

  • Amine: 3-Methoxypropylamine (1.1 - 1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE often provides faster kinetics but DCM is acceptable.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a dry round-bottom flask with the Benzaldehyde derivative (e.g., 10 mmol) and DCM (40 mL, 0.25 M).

    • Add 3-Methoxypropylamine (11 mmol, 1.1 equiv) followed by Acetic Acid (10 mmol, 1.0 equiv).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: The solution often turns slightly cloudy or changes color as the imine/iminium forms.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (14 mmol, 1.4 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • TLC Monitoring: Eluent 5% MeOH in DCM. Stain with Ninhydrin (amine) or UV (aromatic).[1]

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, wash with Brine , and dry over Na₂SO₄ .

    • Concentrate in vacuo to yield the crude secondary amine.

Protocol B: Two-Step Reductive Amination (Scale-Up Compatible)[1]

Principle: For larger scales where STAB is cost-prohibitive, use Sodium Borohydride (NaBH₄) .[1] This requires pre-forming the imine to avoid reducing the aldehyde to benzyl alcohol.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve Benzaldehyde (50 mmol) and 3-Methoxypropylamine (50 mmol) in Methanol (anhydrous, 150 mL).

    • Add 3Å Molecular Sieves or MgSO₄ (optional) to drive equilibrium.

    • Stir at RT for 2–4 hours (or reflux for 1 hour if sterically hindered).

  • Reduction:

    • Cool the imine solution to 0°C.

    • Add NaBH₄ (0.6 equiv, 30 mmol) portion-wise. Caution: Exothermic with hydrogen gas evolution.

    • Stir for 2 hours, allowing to warm to RT.

  • Workup:

    • Quench with 1M HCl (carefully) to destroy excess hydride and hydrolyze borate complexes. Adjust pH to <2.

    • Wash with Et₂O (removes non-basic impurities/unreacted aldehyde).

    • Basify aqueous layer with 4M NaOH to pH >12.

    • Extract product into DCM or EtOAc.

Comparative Data: Reaction Conditions

ParameterMethod A (STAB)Method B (NaBH₄)Method C (Direct Alkylation)
Selectivity High (>95% Mono)High (if imine pre-formed)Low (Poly-alkylation risk)
Reagent Cost HighLowModerate
Toxicity Low (Borate waste)LowHigh (Alkyl halides)
Scope Tolerates most functional groupsAvoids acid-sensitive groupsLimited
Typical Yield 85–95%70–85%40–60%

Critical Workflow: Purification & Isolation

The following decision tree guides the purification process based on the crude purity.

WorkupFlow Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision Impurities Present? CheckTLC->Decision PathClean High Purity (>90%) Decision->PathClean No PathDirty Low Purity / Byproducts Decision->PathDirty Yes SaltFormation Salt Formation (Optional) Add HCl in Dioxane/Ether Precipitate HCl Salt PathClean->SaltFormation AcidBase Acid-Base Extraction 1. Dissolve in Et2O 2. Extract with 1M HCl 3. Wash Et2O (discard) 4. Basify aq. layer (NaOH) 5. Extract back to DCM PathDirty->AcidBase Column Flash Chromatography DCM:MeOH:NH4OH (95:5:0.5) AcidBase->Column If still impure AcidBase->SaltFormation If pure Column->SaltFormation Final Pure N-Benzyl Derivative SaltFormation->Final

Figure 2: Purification logic ensuring removal of neutral byproducts (aldehydes) and poly-alkylated species.

Characterization & Validation

To validate the synthesis of N-benzyl-3-methoxypropan-1-amine , look for these diagnostic NMR signals (in CDCl₃):

  • ¹H NMR (400 MHz):

    • δ 7.20–7.40 (m, 5H): Aromatic protons (Benzyl group).

    • δ 3.78 (s, 2H): Benzylic methylene (Ar-CH ₂-N).[1] Key diagnostic for secondary amine formation.[2]

    • δ 3.42 (t, 2H): Ether methylene (-CH ₂-O-).[1]

    • δ 3.32 (s, 3H): Methoxy group (-OCH ₃).[1]

    • δ 2.70 (t, 2H): Amino methylene (-N-CH ₂-).[1]

    • δ 1.78 (quint, 2H): Propyl middle methylene (-CH₂-CH ₂-CH₂-).[1]

    • δ 1.5–2.0 (br s, 1H): Amine proton (-NH -), exchangeable with D₂O.[1]

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ peak corresponding to Molecular Weight (e.g., for unsubstituted benzaldehyde: MW 179.26 → m/z 180.3 ).

Safety & Handling

  • 3-Methoxypropylamine: Flammable liquid (Flash point ~32°C).[1] Corrosive. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (slowly). Do not use in unventilated spaces.

  • Waste Disposal: Aqueous layers from workup contain Boron residues. Dispose of according to specific "Boron-containing waste" protocols if applicable in your jurisdiction.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998, 27, 395-404. Link

  • Common Organic Chemistry. "Reductive Amination (NaBH(OAc)3)." Standard Protocols and Mechanism. Link

  • Organic Chemistry Portal. "Synthesis of Amines: Reductive Amination." Link

Sources

Application Note: Regioisomeric Differentiation of Fluorobenzylamine Derivatives via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The differentiation of fluorobenzylamine (FBA) regioisomers (2-, 3-, and 4-fluorobenzylamine) presents a significant analytical challenge due to their identical molecular weights (


 125.14  g/mol ) and nearly indistinguishable electron ionization (EI) mass spectra. These compounds are critical intermediates in pharmaceutical synthesis and are increasingly monitored as precursors or mimics of novel psychoactive substances (NPS), such as fluorinated amphetamines. This guide details a robust protocol using chemical derivatization with pentafluoropropionic anhydride (PFPA) to achieve baseline chromatographic separation and spectral differentiation.

Introduction & Scientific Rationale

The Isomer Challenge

In Gas Chromatography-Mass Spectrometry (GC-MS), positional isomers like 2-FBA, 3-FBA, and 4-FBA often co-elute on standard non-polar columns (e.g., 5% phenyl-arylene). Furthermore, their primary fragmentation pathway—


-cleavage to form the fluorobenzyl cation (

109)—dominates the spectrum, masking subtle structural differences.
The Solution: Perfluoroacylation

To overcome these limitations, we employ Chemical Derivatization . We specifically select Pentafluoropropionic Anhydride (PFPA) over other common reagents (like TFAA or HFAA) for three mechanistic reasons:

  • Mass Shift: PFPA introduces a heavy pentafluoropropionyl moiety (

    
    ), shifting the molecular ion to a higher mass (
    
    
    
    271), moving it away from the low-mass solvent noise floor.
  • Chromatographic Resolution: The bulky perfluorinated group amplifies subtle differences in polarity and boiling point caused by the fluorine position (ortho vs. meta vs. para), significantly improving retention index (RI) separation.

  • Diagnostic Fragmentation: The derivative yields specific high-mass fragments (loss of

    
    ) that stabilize the molecular ion relative to the underivatized amine.
    

Experimental Workflow Visualization

G Start Sample (Amine Isomers) Deriv Derivatization (PFPA + Base) Start->Deriv Acylation Extract LLE Extraction (Remove Acid) Deriv->Extract Quench GC GC Separation (Rtx-5MS Column) Extract->GC Injection MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (RI & Ion Ratios) MS->Data Spectra

Figure 1: Analytical workflow for the derivatization and analysis of fluorobenzylamines.

Detailed Protocol

Reagents and Standards[1][2]
  • Standards: 2-fluorobenzylamine, 3-fluorobenzylamine, 4-fluorobenzylamine (Sigma-Aldrich/Merck).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) (≥99%).

  • Solvent: Ethyl Acetate (anhydrous) or Benzene (if permitted; Ethyl Acetate is safer).

  • Base Catalyst: Triethylamine (TEA) or Pyridine (anhydrous).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ).
    
Sample Preparation (Step-by-Step)

Rationale: Anhydrous conditions are critical. Moisture hydrolyzes PFPA into acid, stopping the reaction.

  • Stock Solution: Prepare 1.0 mg/mL stock solutions of each amine in ethyl acetate.

  • Aliquot: Transfer 100

    
    L of stock solution into a 2 mL GC crimp-top vial.
    
  • Catalyst Addition: Add 50

    
    L of base (TEA).
    
  • Derivatization: Add 50

    
    L of PFPA . Cap immediately.
    
    • Note: The reaction is exothermic.

  • Incubation: Heat at 60°C for 20 minutes .

    • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Purpose: Removes excess PFPA and volatile byproducts (pentafluoropropionic acid).

  • Reconstitution: Reconstitute in 200

    
    L of Ethyl Acetate.
    
  • Transfer: Transfer to an autosampler vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B/5977B (or equivalent)Standard single quadrupole EI.
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25

m)
5% diphenyl phase provides optimal selectivity for aromatic isomers.
Inlet Temp 250°CEnsures rapid volatilization of high-boiling derivatives.
Injection 1

L, Split 10:1
Prevent column overload; Splitless for trace analysis (<50 ng/mL).
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintain consistent retention times.
Oven Program 60°C (1 min)

10°C/min

280°C (3 min)
Slow ramp (10°C/min) is crucial for separating the ortho isomer from meta/para.
Transfer Line 280°CPrevent cold-spot condensation.
Ion Source 230°C (EI mode, 70 eV)Standard ionization energy for library matching.
Scan Range

40–450
Covers molecular ion (

271) and fragments.

Data Analysis & Interpretation

Fragmentation Logic

The derivatized compound is N-(fluorobenzyl)pentafluoropropanamide .

  • Molecular Weight: 271 Da.

  • Base Peak:

    
     109 (Fluorobenzyl cation).
    

The fragmentation follows a predictable pathway useful for confirmation:

Frag Parent Molecular Ion [M]+ m/z 271 Frag1 Loss of C2F5 [M-119]+ m/z 152 Parent->Frag1 - C2F5 (119) Frag2 Alpha Cleavage Fluorobenzyl Cation m/z 109 Parent->Frag2 - NH-COC2F5 Frag3 Tropylium Ion (Rearrangement) m/z 109 Frag2->Frag3 Ring Expansion

Figure 2: Primary fragmentation pathway of PFPA-derivatized fluorobenzylamines.

Differentiation Strategy

Since the mass spectra are qualitatively similar (dominated by


 109), differentiation relies on Retention Indices (RI)  and subtle ion ratio differences.
  • Elution Order: typically 2-FBA < 3-FBA < 4-FBA .

    • Mechanism: The ortho (2-F) substituent creates steric hindrance and an internal dipole effect that slightly reduces the boiling point/polarity interaction with the stationary phase compared to the para (4-F) isomer.

  • Diagnostic Ions: Look for the molecular ion (

    
     271). It is often weak but visible.
    
    • Validation: Calculate the ratio of

      
       109 : 
      
      
      
      271. This ratio often varies between isomers due to the stability of the carbocation position relative to the fluorine atom.
Summary of Expected Data
IsomerDerivative NameApprox RI (DB-5MS)*Key Ions (

)
2-FBA N-(2-fluorobenzyl)pentafluoropropanamide1340109 , 271, 152
3-FBA N-(3-fluorobenzyl)pentafluoropropanamide1355109 , 271, 152
4-FBA N-(4-fluorobenzyl)pentafluoropropanamide1365109 , 271, 152

*Note: Retention Indices are system-dependent. You MUST run reference standards to establish the exact RI for your specific column condition.

Validation & Troubleshooting

Self-Validating the Method

To ensure the protocol is working:

  • Derivatization Efficiency Check: Monitor the disappearance of the underivatized amine peak (usually elutes much earlier and tails significantly). If the amine peak persists, the PFPA reagent may be hydrated (old) or the incubation time was insufficient.

  • Blank Run: Inject a reagent blank (Ethyl acetate + TEA + PFPA). You will see peaks for TEA-PFPA byproducts. Ensure these do not co-elute with your target analytes.

Common Issues
  • Tailing Peaks: Indicates activity in the inlet liner. Action: Replace the liner with a deactivated, split/splitless liner with glass wool.

  • Missing Molecular Ion: Source temperature too high. Action: Lower source temp to 200°C to reduce fragmentation energy.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Substances. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Awad, T., et al. (2010).[1] "GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines." Journal of Chromatographic Science. (Contextual grounding for perfluoroacylation of phenethylamines). Retrieved from [Link]

Sources

Application Note: Pharmacological Profiling of Fluorobenzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration of Binding, Function, and Metabolic Stability

Executive Summary & Strategic Rationale

Fluorobenzylamines represent a privileged scaffold in modern neuropharmacology. The addition of a fluorine atom to the benzyl ring of N-benzylphenethylamines (such as the 25X-NBOMe series) has emerged as a critical medicinal chemistry strategy to modulate lipophilicity , metabolic stability , and receptor selectivity .

Unlike their non-fluorinated counterparts, fluorobenzylamines (e.g., 25I-NBF, 25C-NBF) often exhibit altered thermodynamic binding profiles at the serotonin 5-HT2A receptor. The high electronegativity of fluorine (3.98 Pauling scale) withdraws electron density, altering the pKa of the secondary amine and influencing the cation-pi interaction with the receptor's conserved phenylalanine residues (Phe339/Phe340). Furthermore, strategic fluorination blocks metabolic "soft spots" prone to CYP450-mediated hydroxylation, significantly extending half-life.

This guide moves beyond basic screening. It details a rigorous, self-validating workflow to profile these compounds, ensuring that observed activity is due to specific receptor engagement rather than physicochemical artifacts common to lipophilic amines.

Pharmacological Workflow Visualization

The following diagram outlines the critical path for profiling. Note the "Stop/Go" decision gates that prevent resource wastage on compounds with poor developability.

ProfilingWorkflow cluster_Binding Phase I: Affinity (Thermodynamics) cluster_Function Phase II: Efficacy (Kinetics) cluster_ADME Phase III: Developability Start Compound Library (Fluorobenzylamines) Binding Radioligand Binding (Ki Determination) Start->Binding Selectivity Selectivity Screen (5-HT2A vs 5-HT2C/2B) Binding->Selectivity Ki < 10 nM CaFlux Calcium Flux (Gq) (EC50 / Emax) Selectivity->CaFlux >50-fold Selectivity Bias Beta-Arrestin Recruitment (Functional Selectivity) CaFlux->Bias Microsome Microsomal Stability (t1/2, Cl_int) Bias->Microsome Full Agonist Tox hERG Safety Screen Microsome->Tox Decision Lead Candidate Tox->Decision Pass Safety

Figure 1: Integrated screening cascade. Note the early filter for selectivity, critical for avoiding valvulopathy associated with 5-HT2B activation.

Phase I: Radioligand Binding Assays (Affinity)

Scientific Premise

Fluorobenzylamines are highly lipophilic (LogP > 3.5). A common failure mode in binding assays is non-specific binding (NSB) to plasticware or filter mats, masquerading as high affinity. This protocol mitigates NSB using polyethyleneimine (PEI) and verifies "agonist-state" binding.

Protocol: 5-HT2A Competition Binding

Materials:

  • Cell Source: HEK293 membranes stably expressing human 5-HT2A (avoid CHO cells if G-protein coupling differences are a concern).

  • Radioligand:

    
    -Ketanserin (Antagonist, labels total receptor population) OR 
    
    
    
    -DOI (Agonist, labels high-affinity G-protein coupled state). Recommendation: Screen with Ketanserin first for global affinity.
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
  • NSB Blocker: 0.3% Polyethyleneimine (PEI).[1]

Step-by-Step Methodology:

  • Filter Pre-treatment (Critical): Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour at 4°C. Why: Fluorobenzylamines are "sticky." PEI creates a positive charge barrier reducing hydrophobic adsorption of the ligand to the filter.

  • Membrane Preparation: Thaw membrane aliquots and homogenize gently (Dounce, 10 strokes) to ensure uniform receptor accessibility. Dilute to 5-10 µg protein/well.

  • Assay Assembly (96-well plate):

    • Total Binding: 25 µL Buffer + 25 µL Radioligand (

      
       concentration, approx 1 nM) + 150 µL Membranes.
      
    • Non-Specific Binding (NSB): Add 10 µM Methiothepin or Ketanserin (cold).

    • Test Compounds: Add fluorobenzylamines (10 pM to 10 µM, 7-point dilution).

  • Incubation: Incubate for 60 minutes at 37°C. Note: Equilibrium is slower for lipophilic ligands; do not shorten this step.

  • Harvesting: Rapid filtration using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Count via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Interpretation:

  • 
     < 1 nM:  High Affinity.
    
  • Hill Slope (nH) < 1.0: Indicates negative cooperativity or multiple binding sites (common if using agonist radioligands).

Phase II: Functional Efficacy (Calcium Flux)

Scientific Premise

Binding does not equal activation. 5-HT2A couples to


, triggering the PLC-

cascade and intracellular calcium release. Fluorine substitution often shifts a compound from a partial to a full agonist by altering the residence time in the orthosteric pocket.

Signaling Ligand Fluorobenzylamine Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binding IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: The Gq-signaling cascade utilized in the FLIPR assay. Signal amplification at the IP3 stage allows detection of low-efficacy partial agonists.

Protocol: FLIPR Calcium Mobilization

Materials:

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Cells: HEK293-5HT2A (inducible expression preferred to prevent receptor desensitization during culture).

  • Probenecid: Inhibits anion transport to keep dye inside the cell.

Step-by-Step Methodology:

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM).

  • Incubation: 45 mins at 37°C, followed by 15 mins at room temperature (critical for dye de-esterification).

  • Compound Addition: Prepare fluorobenzylamines at 5x concentration in HBSS.

  • Measurement: Transfer plate to FLIPR/FlexStation.

    • Baseline: Read for 10 seconds.

    • Injection: Add compound automatically.

    • Response: Read fluorescence (

      
      ) for 120 seconds.
      
  • Normalization: Normalize data to % of maximal response elicited by 10 µM Serotonin (5-HT).

Self-Validating Check:

  • Include a positive control (5-HT) and a negative control (HBSS) on every plate.

  • Z-factor must be > 0.5 for the assay to be considered valid.[2]

Phase III: Metabolic Stability (Microsomal)

Scientific Premise

The primary advantage of the fluorobenzylamine scaffold is resistance to metabolism. The N-benzyl moiety is susceptible to CYP-mediated debenzylation and ring hydroxylation. Fluorine substitution (especially at the para position) blocks hydroxylation, forcing the metabolism towards slower pathways.

Protocol: Microsomal Stability Assay

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Internal Standard: Tolbutamide or Propranolol.

Step-by-Step Methodology:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 mins.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard). This precipitates proteins and stops metabolism.

  • Processing: Centrifuge at 4000g for 20 mins. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of the parent parent ion.

Data Output:

  • Plot ln(% remaining) vs. time.

  • Calculate

    
     (half-life) and 
    
    
    
    (intrinsic clearance).
  • Success Metric: A successful fluorobenzylamine lead should show >30% improvement in

    
     compared to its non-fluorinated benzyl analog.
    

Data Summary Table

ParameterAssay TypeCritical ControlTarget Value (Lead)
Affinity (

)
Radioligand BindingPEI-coated filters< 10 nM
Efficacy (

)
Ca2+ Flux (FLIPR)5-HT (100% ref)> 80% (Full Agonist)
Selectivity Binding/Function5-HT2C / 5-HT2B> 50-fold vs 2B
Stability (

)
HLM MicrosomesTestosterone (High Cl)> 30 mins

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.

  • Knight, A. R., et al. (2004).[3] Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors.[3] Naunyn-Schmiedeberg's Archives of Pharmacology.[3]

  • Hager, D. A., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.[4] Journal of Medicinal Chemistry.

  • Inverness Biosciences. (2024). Gαq GPCR Assays and Calcium Flux Protocols.

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Protocol Book: Radioligand Binding and Functional Assays.

Sources

Application Note: Strategic Utilization of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine in Medicinal Chemistry

[1]

Executive Summary

This Application Note details the physicochemical profile, synthesis, and strategic utilization of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine (hereafter referred to as FB-MMEA ).[1]

In modern drug discovery, FB-MMEA serves as a "privileged scaffold" intermediate.[1] It combines two critical pharmacophoric elements:

  • 4-Fluorobenzyl moiety: Enhances metabolic stability by blocking para-position oxidation (CYP450 metabolism) and increases lipophilicity for CNS penetration.[1]

  • 1-Methoxy-2-propylamine tail: Introduces a flexible ether linkage that improves aqueous solubility compared to purely alkyl chains and acts as a hydrogen bond acceptor.[1]

This guide provides validated protocols for synthesizing FB-MMEA and utilizing it to generate libraries of Ureas, Sulfonamides, and Amides , which are common motifs in inhibitors of Monoamine Transporters (MATs), Sodium Channels (Nav), and Sigma Receptors.[1]

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name N-(4-Fluorobenzyl)-1-methoxypropan-2-amine
Molecular Formula C₁₁H₁₆FNO
Molecular Weight 197.25 g/mol (Free Base)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water
pKa (Calc) ~9.5 (Secondary Amine)
Key Reactivity Nucleophilic attack (N-alkylation, Acylation), Salt formation

Structural Insight: The molecule possesses a chiral center at the propyl position.[1] While often supplied as a racemate, the (S)-enantiomer is frequently preferred in neuronal targets to match the stereochemistry of endogenous ligands.[1]

Protocol A: Synthesis of FB-MMEA (Reductive Amination)

Objective: Efficient synthesis of FB-MMEA from commercially available precursors with minimal side-product formation (e.g., bis-alkylation).

Mechanism: Direct condensation of 4-fluorobenzaldehyde with 1-methoxy-2-propylamine to form an imine (Schiff base), followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is selected over NaBH₄ to prevent direct reduction of the aldehyde and ensure high chemoselectivity.[1]

Materials
  • Precursor A: 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Precursor B: 1-Methoxypropan-2-amine (1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 4-Fluorobenzaldehyde (10 mmol, 1.24 g) in DCE (40 mL).

    • Add 1-Methoxypropan-2-amine (11 mmol, 0.98 g).

    • Add Acetic Acid (10 mmol, 0.6 mL).

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the imine intermediate before reduction.[1]

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes. Caution: Mild gas evolution.[1]

    • Remove ice bath and stir at room temperature for 12–16 hours.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).[1]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Purification: The crude oil is often >95% pure.[1] If necessary, purify via flash column chromatography (SiO₂; Gradient: 0–5% MeOH in DCM).[1]

    • Salt Formation (Optional): Dissolve oil in Et₂O and add 2M HCl in ether to precipitate the hydrochloride salt.[1]

Protocol B: Application in Library Generation (Urea Synthesis)[1]

Objective: Use FB-MMEA as a nucleophile to create a library of N,N'-disubstituted ureas. This scaffold is highly relevant for TRPV1 antagonists and Soluble Epoxide Hydrolase (sEH) inhibitors .[1]

Workflow Diagram

GStartStart: FB-MMEA(Secondary Amine)ProcessReaction:DCM, 0°C to RT, 2hStart->ProcessDissolveReagentReagent:Isocyanate (R-N=C=O)Reagent->ProcessAdd DropwiseProductProduct:N-(4-F-Benzyl)-N-(methoxypropyl)-N'-substituted UreaProcess->ProductPrecipitate/Purify

Caption: Synthesis workflow for converting FB-MMEA into urea derivatives, a common transformation in medicinal chemistry optimization.

Methodology
  • Preparation: Dissolve FB-MMEA (1.0 equiv) in anhydrous DCM.

  • Addition: Add the desired Isocyanate (1.1 equiv) dropwise at 0°C.

  • Base: If using the HCl salt of FB-MMEA, add Triethylamine (1.5 equiv) to liberate the free base.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Isolation:

    • Many urea products precipitate from DCM/Hexane.[1]

    • Filter the solid and wash with cold Hexane.[1]

    • If soluble, remove solvent and purify via recrystallization (EtOH/Water) or prep-HPLC.[1]

Critical Analysis & Troubleshooting

Mechanistic Considerations
  • Steric Hindrance: The secondary amine is moderately hindered by the branching methyl group on the propyl chain.[1] This reduces the rate of nucleophilic attack compared to linear amines.[1] Solution: Increase reaction time or temperature (40°C) for bulky electrophiles.

  • Regioselectivity: The methoxy oxygen is a weak Lewis base but generally does not interfere with N-alkylation/acylation under standard conditions.[1] However, avoid strong Lewis acids (e.g., BBr₃) which would cleave the methyl ether.[1]

Self-Validating Quality Control[1]
  • ¹H NMR Diagnostic Signal:

    • Look for the benzylic protons (CH₂) as a singlet (or AB quartet if chiral) around δ 3.7–3.9 ppm.[1]

    • Look for the methoxy group (OCH₃) as a sharp singlet around δ 3.3 ppm.[1]

    • Validation: If the benzylic signal is split or shifted significantly downfield (>4.5 ppm), check for accidental oxidation to the amide or bis-alkylation.[1]

Safety & Handling

  • Hazards: FB-MMEA is a secondary amine and likely an irritant to eyes, skin, and respiratory system.[1]

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF.[1]

  • Storage: Store the HCl salt at 2–8°C under desiccant. The free base is prone to absorbing CO₂ from the air (carbamate formation); store under Nitrogen.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

  • Santa Cruz Biotechnology. "this compound hydrochloride Product Data." scbt.com.[1] Link

  • Sigma-Aldrich. "4-Fluorobenzylamine Product Specification." sigmaaldrich.com.[1] Link

  • Chiralen. "N-(4-Fluorobenzyl)-1-methoxypropan-2-amine hydrochloride Catalog Entry." chiralen.com.[1] Link

Troubleshooting & Optimization

Optimizing reaction conditions for reductive amination of fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-FB-RA Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the reductive amination of fluorobenzaldehyde is deceivingly simple. While the general reaction is a textbook transformation, the introduction of the fluorine substituent on the aromatic ring introduces unique electronic and steric perturbations that can derail standard protocols.

This guide is not a generic recipe book. It is a diagnostic tool designed to help you understand the causality behind your yield losses and impurity profiles. We focus on the Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaCNBH₃) routes, as these are the industry standards for maintaining chemoselectivity in the presence of sensitive halogen substituents.

Module 1: Reaction Mechanics & Critical Parameters

The Core Pathway

The reaction proceeds through a delicate equilibrium. The formation of the imine/iminium species is the rate-determining step for sterically hindered substrates, while the reduction step controls chemoselectivity.

ReactionPathway Start Fluorobenzaldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Alcohol Benzyl Alcohol (Byproduct) Start->Alcohol Direct Reduction (If Hydride too strong) Imine Imine / Iminium (Active Species) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary Amine (Target) Imine->Product Hydride Reduction (STAB/NaCNBH3) Dialkyl Tertiary Amine (Over-alkylation) Product->Dialkyl + Aldehyde (If 1° Amine used)

Figure 1: Mechanistic pathway highlighting the critical divergence points for impurity formation.

Q: Why is my conversion stalling at 50-60%?

A: You are likely fighting the equilibrium or electronic deactivation.

  • Electronic Deactivation (The Fluorine Effect):

    • Para-F: Electron-withdrawing (inductive) but electron-donating (resonance). The net effect usually leaves the carbonyl electrophilic enough, but the resulting imine can be less stable.

    • Ortho-F: This is the trouble zone. The steric bulk of the ortho-fluorine, combined with the field effect, can hinder the initial nucleophilic attack of the amine.

    • Solution: You must drive the equilibrium. Use a dehydrating agent (molecular sieves 4Å or MgSO₄) or a Lewis acid catalyst (Ti(OiPr)₄) to force imine formation before adding the reducing agent.

  • Solvent Mismatch:

    • If you are using STAB , do not use Methanol.[1] STAB undergoes rapid solvolysis in MeOH, destroying your reagent before it reduces the imine.

    • Correct Protocol: Use 1,2-Dichloroethane (DCE) or THF.[2][3]

Module 2: Troubleshooting & Optimization (FAQ)

Scenario A: "I see significant Benzyl Alcohol formation."

Diagnosis: Direct reduction of the aldehyde is competing with reductive amination. This happens when the reducing agent is added too early or is too reactive.

ParameterRecommended Adjustment
Reagent Switch to STAB (Sodium Triacetoxyborohydride) . It is less basic and sterically bulkier than NaBH₄, making it highly selective for imines over aldehydes [1].
Protocol Stepwise Addition: Allow the aldehyde and amine to stir for 1-2 hours (with 1 eq. Acetic Acid) before adding the hydride.
Stoichiometry Ensure Amine is in slight excess (1.1 - 1.2 eq) to consume the aldehyde.
Scenario B: "My product is defluorinated."

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or harsh conditions.

Technical Insight: Aromatic C-F bonds are susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions, especially in the presence of Palladium.

Corrective Action:

  • Immediate Fix: Switch to a Hydride reduction (STAB or NaCNBH₃). These reagents do not interact with the aromatic ring or the C-F bond [2].

  • If H₂ is mandatory: Switch the catalyst to Platinum on Carbon (Pt/C) or Rhodium , which are less prone to hydrodehalogenation than Palladium.

Scenario C: "The reaction is messy with multiple spots (Dialkylation)."

Diagnosis: If starting with a primary amine, the product (secondary amine) is more nucleophilic than the starting material, reacting again with the aldehyde.

Optimization Strategy:

  • Stoichiometry Flip: Use a large excess of the amine (5-10 equivalents) if the amine is cheap/volatile.

  • Solvent Change: Use Methanol (only if using NaCNBH₃) to solvate the ionic intermediates better, stabilizing the primary imine.

Module 3: Decision Logic for Reagent Selection

Use this logic tree to select the correct reducing system for your specific fluorobenzaldehyde substrate.

DecisionTree Start Select Reducing Agent IsAldehyde Is it an Aldehyde or Ketone? Start->IsAldehyde IsAcidSensitive Is substrate Acid Sensitive? IsToxic Can you handle Cyanide waste? IsAcidSensitive->IsToxic No (Standard) NaCNBH3 USE NaCNBH3 IsAcidSensitive->NaCNBH3 Yes (Needs pH 6-7) STAB USE STAB (Na(OAc)3BH) IsToxic->STAB No (Preferred Route) IsToxic->NaCNBH3 Yes IsAldehyde->IsAcidSensitive Aldehyde TiMethod USE Ti(OiPr)4 + NaBH4 IsAldehyde->TiMethod Steric Ketone (Hard to form imine)

Figure 2: Decision matrix for selecting the optimal reducing agent based on substrate constraints.

Module 4: Standard Operating Procedure (SOP)

Protocol: Reductive Amination of 4-Fluorobenzaldehyde using STAB This protocol minimizes defluorination and alcohol byproducts.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Dry)[3]

Step-by-Step:

  • Imine Formation: In a dry flask under N₂, dissolve 4-Fluorobenzaldehyde and the Amine in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is an HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base it first.

  • Reduction: Add STAB (1.4 eq) in one portion. The reaction may bubble slightly (H₂ evolution).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC/LCMS. Look for the disappearance of the imine intermediate (often visible by UV).

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Safety Note: STAB releases Acetic Acid upon hydrolysis. NaCNBH₃ releases HCN if exposed to strong acid—ensure quench pH is basic (>pH 9) before disposal [3].

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. This is the seminal paper establishing STAB as the superior reagent for aldehyde selectivity.

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaHB(OAc)3." Provides comparative data on solvent compatibility and functional group tolerance.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Detailed mechanistic overview and troubleshooting for hydride selection.

Sources

Overcoming poor solubility of N-benzyl amine derivatives for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for N-Benzyl Amine Derivatives

Welcome to the Assay Development Support Hub.

Subject: Troubleshooting poor solubility and "crash-out" events for N-benzyl amine derivatives in aqueous buffers. Ticket Priority: High (Blocking Data Generation) Assigned Specialist: Senior Application Scientist, Lead Discovery Group.

Executive Summary

N-benzyl amine derivatives present a classic medicinal chemistry paradox: the benzyl group provides essential lipophilic interactions for target binding, but simultaneously drives aggregation in aqueous media. The amine functionality (typically pKa 8–10) should provide solubility, but at physiological pH (7.4), the equilibrium often shifts enough to allow the hydrophobic benzyl/aryl moieties to drive precipitation or colloidal aggregation.

This guide moves beyond basic "add more DMSO" advice. We will engineer your assay environment to maintain thermodynamic stability without compromising biological relevance.

Module 1: Diagnostic Triage

Is it a potency issue, or a solubility artifact?

Q: My IC50 curves are flatlining or showing "bell-shaped" inhibition. Is this precipitation? A: Likely, yes. This is the hallmark of Colloidal Aggregation . Hydrophobic N-benzyl amines often form sub-micrometer colloids rather than visible crystals. These colloids sequester enzymes, leading to false-positive inhibition (Shoichet Aggregators).

The Diagnostic Protocol (The "Detergent Test"):

  • Observe: If your IC50 curve rises and then falls (bell-shape), or if you see steep Hill slopes (>1.5), suspect aggregation.

  • Validate: Repeat the assay adding 0.01% Triton X-100 (or Tween-20) to the assay buffer.

    • Result A: Inhibition is lost/significantly reduced

      
       The compound was aggregating; the detergent broke the colloid. False Positive. 
      
    • Result B: Inhibition remains stable

      
       True binding event.
      

Expert Insight: "Compounds that inhibit promiscuously often do so by forming aggregates...[1][2] This artifact is the most common cause of false positives in biochemical high-throughput screening." — Shoichet, B.K. (2006) [1].

Module 2: The "Solvent Shift" & Stock Management

Preventing the crash before it happens.

Q: My compound precipitates immediately upon adding the DMSO stock to the media. Why? A: You are experiencing Solvent Shock . When a high-concentration DMSO "slug" hits water, the DMSO rapidly diffuses away, leaving the hydrophobic compound "naked" in a high-dielectric environment. It crashes out faster than it can disperse.

The Fix: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate step to lower the kinetic energy barrier.

Protocol: Serial Dilution Workflow

Step Action Rationale
1 Prepare 1000x Stock Dissolve compound in 100% Anhydrous DMSO (e.g., 10 mM).
2 DMSO Serial Dilution Perform all serial dilutions in 100% DMSO first. Do not dilute in buffer yet.

| 3 | Intermediate Plate | Transfer 2


L of DMSO stock to 48 

L of Assay Buffer (25-fold dilution). Mix vigorously immediately. | | 4 | Assay Plate | Transfer 5

L from Intermediate Plate to 45

L of final assay volume. | | Result | Final DMSO: 0.2% | The compound enters the final well already hydrated, preventing local high-concentration shock. |

Q: My DMSO stock froze in the fridge. Is it ruined? A: The compound is likely fine, but the DMSO is compromised . DMSO is hygroscopic. Repeated freeze-thaw cycles allow it to absorb atmospheric water.

  • Risk: "Wet" DMSO lowers the solubility of N-benzyl amines, causing micro-precipitation inside the stock tube.

  • Solution: Use single-use aliquots. Store at room temperature (protected from light) if used within 2 weeks, or -20°C for long term in sealed, desiccated containers.

Module 3: Assay Buffer Engineering

Modifying the environment to host the guest.

Q: Can I adjust the pH to keep the amine charged? A: Yes, but proceed with caution. N-benzyl amines are weak bases. Lowering pH (e.g., to 6.5 or 7.0) increases the protonated (ionized) fraction, drastically improving solubility.

  • Check: Does your target protein/cell line tolerate pH 6.8? If yes, this is the easiest fix.

Q: What additives prevent N-benzyl amine precipitation? A:

  • Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "molecular chaperone," binding lipophilic compounds and keeping them in solution without abolishing availability for the target [2].

  • Cyclodextrins (The "Silver Bullet"): If DMSO and BSA fail, use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Mechanism: The hydrophobic benzyl ring sits inside the cyclodextrin torus, while the hydrophilic exterior interacts with the buffer.

    • Concentration: 0.5% to 2% (w/v) in the assay buffer. This is often superior to co-solvents like PEG400 for amines [3].

Module 4: Kinetic Solubility Assay Protocol

Verify solubility limits before wasting expensive biology reagents.

Objective: Determine the "Kinetic Solubility" limit (the concentration at which the compound crashes when moving from DMSO to Buffer).

Materials:

  • Nephelometer (or Plate Reader with Absorbance at 620nm).

  • Clear-bottom 96-well plates.

Workflow:

KineticSolubility Stock 10mM DMSO Stock Dilution Serial Dilution (in DMSO) Stock->Dilution 1:2 Steps Transfer Transfer to Buffer (2% Final DMSO) Dilution->Transfer 1:50 Dilution Incubate Incubate (2 hrs @ RT) Transfer->Incubate Shake Read Read Absorbance (620nm / Nephelometry) Incubate->Read Analyze Plot Solubility Limit Read->Analyze

Figure 1: Kinetic Solubility Workflow. This protocol mimics the exact conditions of your bioassay to identify the "Crash Point."

Data Interpretation:

  • Soluble: OD620 < 0.005 (Background).

  • Precipitated: Sharp increase in OD620.

  • Action: Your assay Top Concentration must be 2x lower than the concentration where OD spikes.

Module 5: Comparison of Solubilizing Agents

AgentRecommended Conc.ProsCons
DMSO 0.1% - 1.0%Standard, universal.Toxic to cells >0.5%; causes permeability artifacts [4].
Ethanol < 1.0%Good for some amines.High evaporation rate; toxic to many enzymes.
HP-

-CD
0.5% - 5.0%Excellent for N-benzyl amines; low toxicity.Can sequester some lipophilic inhibitors (check IC50 shift).
Tween-20 0.01% - 0.05%Prevents colloidal aggregation.Can lyse cells at high conc; may denature sensitive enzymes.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317-1330.

Sources

Minimizing side reactions in the synthesis of N-substituted amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Substitution Technical Support Center.

Ticket ID: N-SUB-OPT-2024 Subject: Minimizing Side Reactions in Amine Synthesis Assigned Specialist: Senior Application Scientist

You have reached the Tier 3 Engineering Desk. We do not provide generic textbook definitions here. Instead, we troubleshoot the specific kinetic and thermodynamic failures that ruin amine yields. Below is your operational guide to suppressing side reactions in the three primary N-substitution workflows: Reductive Amination , Direct Alkylation , and Buchwald-Hartwig Coupling .

Module 1: Reductive Amination (The Workhorse)

Primary Failure Mode: Carbonyl Reduction (Alcohol Formation) & Bis-alkylation.

Most researchers default to reductive amination because it avoids the "polyalkylation runaway" of direct substitution. However, a common ticket we receive involves the formation of the corresponding alcohol (reduction of the ketone/aldehyde) rather than the amine.

The Root Cause: Competitive Reduction

The reaction is a race between two pathways:

  • Pathway A (Desired): Amine attacks Carbonyl

    
     Imine 
    
    
    
    Reduction
    
    
    Amine .
  • Pathway B (Undesired): Hydride attacks Carbonyl

    
     Alkoxide 
    
    
    
    Alcohol .

If the imine formation is slow or the reducing agent is too aggressive toward the carbonyl, Pathway B wins.

The Solution: The Mattson Protocol (Ti(OiPr) )

To strictly enforce Pathway A, we recommend the Titanium(IV) Isopropoxide protocol. Ti(OiPr)


 acts as a dual-function Lewis acid and water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.

Protocol 1.1: Ti-Mediated Reductive Amination Best for: Sterically hindered ketones or unreactive amines.

  • Imine Formation: Combine amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in a dry flask.

  • Activation: Add Ti(OiPr)

    
     (1.25 equiv)  neat or in minimal absolute ethanol.
    
  • Incubation: Stir at ambient temperature for 1–4 hours. Note: The solution often becomes viscous; this indicates the formation of the titanium-amine complex.

  • Reduction: Dilute with ethanol (if neat) and add NaBH

    
     (1.0 equiv)  carefully. Stir for 2 hours.
    
  • Quench: Add 2M NH

    
    OH (aqueous) to precipitate TiO
    
    
    
    . Filter the white solid (Caution: filtration can be slow; Celite helps).

Why this works: The titanium coordinates the carbonyl oxygen, increasing electrophilicity for the amine attack, while simultaneously trapping the water byproduct. This effectively "locks" the substrate as the imine/enamine before the hydride sees it [1].

Visualizing the Selectivity Logic

ReductiveAmination Start Carbonyl + Amine Imine Imine / Iminium Start->Imine Equilibrium Alcohol Alcohol Byproduct Start->Alcohol Direct Reduction (Fast if no activation) Amine Target Amine Imine->Amine Selective Reduction Ti Ti(OiPr)4 (Lewis Acid + Desiccant) Ti->Imine Accelerates & Traps Hydride Reducing Agent (NaBH4 / STAB)

Figure 1: The Titanium "Lock."[1] By accelerating imine formation, Ti(OiPr)4 prevents the reducing agent from accessing the free carbonyl, eliminating alcohol byproducts.

Module 2: Direct Alkylation (The Hazard Zone)

Primary Failure Mode: Polyalkylation (Over-alkylation).

The Trap: You want a secondary amine (


). You react a primary amine with an alkyl halide.[2][3][4] You get a mixture of secondary, tertiary, and quaternary ammonium salts.

The Physics: The product (secondary amine) is more electron-rich (nucleophilic) than the starting material (primary amine) due to the inductive effect of the alkyl group. The product consumes the alkylating agent faster than the starting material does.

Troubleshooting Table: Controlling Alkylation
ScenarioRecommended StrategyWhy?
Synthesis of Primary Amines Gabriel Synthesis or Delépine Reaction Avoids direct alkylation entirely. Uses "masked" ammonia equivalents (phthalimide/hexamine) that cannot over-alkylate.
Synthesis of Secondary Amines Reductive Amination (See Module 1)Kinetic control via imine formation is superior to thermodynamic control in substitution.
Forced Direct Alkylation High Dilution + Excess Amine Use 5–10 equiv of the amine nucleophile. Statistically forces the alkyl halide to encounter the primary amine rather than the product [2].
Cesium Effect Cs

CO

/ DMF
The "Cesium Effect" can promote mono-alkylation in specific cyclic constraints or macrocyclizations, though less effective for simple linear chains.

Module 3: Buchwald-Hartwig Amination (The Precision Tool)

Primary Failure Mode:


-Hydride Elimination (Dehalogenation).[5]

The Issue: Instead of forming the C-N bond, the palladium catalyst strips a hydrogen from the amine and releases the arene (Ar-H) and an imine.[5] This is common with acyclic secondary amines.

The Mechanism of Failure

In the catalytic cycle, after the amine binds to the Pd(II) center, two pathways compete:[5]

  • Reductive Elimination (Desired): Forms C-N bond.

  • 
    -Hydride Elimination (Undesired):  Pd grabs a 
    
    
    
    -hydrogen from the amine alkyl chain.
Corrective Action: Ligand Selection

To stop


-hydride elimination, you must speed up reductive elimination. This is achieved by using bulky, electron-rich ligands that sterically crowd the metal center, forcing the partners together [3].

Protocol 3.1: The "BrettPhos" System For challenging primary amines or acyclic secondary amines.

  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
  • Ligand: BrettPhos or RuPhos (Buchwald Ligands).

  • Base: NaOtBu (Strong base is usually required).

  • Solvent: Dioxane or Toluene (anhydrous).

  • Critical Step: Pre-heat the catalyst/ligand complex for 1-2 mins at 80°C before adding the aryl halide/amine if initiation is sluggish.

Decision Logic for Ligands

BuchwaldLogic Start Coupling Partner? PrimAmine Primary Amine Start->PrimAmine SecAmine Secondary Amine Start->SecAmine BrettPhos Use BrettPhos (Prevents beta-elimination) PrimAmine->BrettPhos Acyclic/General RuPhos Use RuPhos (Good for steric bulk) SecAmine->RuPhos Sterically Hindered Xantphos Use Xantphos (Bidentate rigidity) SecAmine->Xantphos Alternative if Pd-H elim persists

Figure 2: Ligand Selection Tree. Bulky monodentate ligands (BrettPhos/RuPhos) are essential for suppressing beta-hydride elimination in aliphatic amines.

Troubleshooting Matrix (FAQ)

Q: I am doing a reductive amination with NaBH


CN, but the reaction is stalling. 
  • Diagnosis: pH is likely too high (basic). NaBH

    
    CN requires slightly acidic conditions (pH 5–6) to activate the imine.
    
  • Fix: Add acetic acid or a drop of HCl. However, switching to STAB (Sodium Triacetoxyborohydride) is often safer and more efficient as it contains its own acid buffer and is less toxic than cyanoborohydride [4].

Q: My Buchwald coupling works, but I can't remove the palladium from my polar amine product.

  • Diagnosis: Pd-Amine chelation.

  • Fix: Use a metal scavenger resin (e.g., QuadraPure™ TU) or wash with aqueous N-Acetylcysteine . The sulfur in cysteine binds Pd stronger than your amine does.

Q: Can I use reductive amination to make tertiary amines from secondary amines?

  • Diagnosis: Yes, but enamine formation interferes.

  • Fix: Secondary amines form iminium ions (not neutral imines). These are highly reactive. Ensure your reducing agent is capable of reducing iminium species.[4] STAB is excellent here. Note that steric hindrance becomes the limiting factor; if R groups are bulky, the reaction may fail.

References

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

Sources

Technical Support Center: Matrix Effects in the Bioanalysis of Fluorobenzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis Target Analytes: Fluorobenzylamines (e.g., 2-fluorobenzylamine, 4-fluorobenzylamine, and N-substituted derivatives)

Diagnostic Module: Identifying the Invisible Enemy

Q: I am observing poor sensitivity and high variability for my fluorobenzylamine analyte in plasma, but the standard curve in solvent looks perfect. Is this a matrix effect?

A: It is highly probable.[1] Fluorobenzylamines are basic compounds (pKa ~9.0–9.5) with a lipophilic fluorine substituent. This chemical profile makes them susceptible to two primary matrix-related failures:

  • Ion Suppression: Co-eluting phospholipids compete for charge in the electrospray ionization (ESI) droplet, "stealing" signal from your analyte.

  • Silanol Interaction: Endogenous basic species may block active sites on the column, causing shifting retention times and peak tailing that varies between patient samples.

To confirm, you must distinguish between Extraction Recovery (loss during prep) and Matrix Effect (loss during ionization). Perform the Post-Extraction Spike Experiment :

SetDescriptionCalculation
A Neat Standard (Solvent)Reference (100%)
B Post-Extraction SpikeAnalyte spiked into extracted blank matrix.
C Pre-Extraction SpikeAnalyte spiked into matrix before extraction.
  • Matrix Factor (MF):

    
     (If < 0.85, you have significant suppression).
    
  • Recovery (RE):

    
     (If low, your extraction method is at fault).
    
Q: How do I pinpoint exactly when the suppression is happening in my run?

A: You need to perform a Post-Column Infusion (PCI) experiment.[1] This "visualizes" the matrix background.[1][2]

Protocol:

  • Infuse a constant stream of your fluorobenzylamine analyte (at ~10x LLOQ concentration) into the MS source via a syringe pump.

  • Simultaneously inject a blank extracted matrix sample via the LC column.[2]

  • Monitor the baseline. A flat baseline indicates a clean run. Dips (suppression) or humps (enhancement) indicate matrix interference zones.

Visualization of PCI Workflow:

PCI_Setup cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Analyte MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Observe Dips/Peaks) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix effect zones.

Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile. It's fast, but the matrix effects are severe. Why?

A: PPT is a "dirty" cleanup. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in bioanalysis.

  • Mechanism: Phospholipids are amphiphilic. In RPLC, they often elute late in the gradient, potentially overlapping with your fluorobenzylamine if the gradient is not aggressive enough.

  • The Fluorine Factor: The fluorine atom on your benzylamine increases its lipophilicity compared to a non-fluorinated amine. This might push your analyte's retention time into the phospholipid elution window (typically 3–5 minutes on a standard gradient).

Recommendation: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Q: Which SPE chemistry is best for fluorobenzylamines?

A: Use Mixed-Mode Cation Exchange (MCX) .[3]

  • Why? Fluorobenzylamines are basic. A standard C18 (hydrophobic) plate is insufficient because the polar amine group may cause early breakthrough.

  • The MCX Advantage: It utilizes a dual retention mechanism:

    • Cation Exchange: Traps the positive amine charge (at pH < 9).

    • Reversed Phase: Retains the fluorinated aromatic ring.

  • Wash Step: This allows you to use a 100% organic wash (e.g., methanol) to strip phospholipids while the analyte remains locked by the ionic bond.

Sample Prep Decision Tree:

SamplePrep Start Start: Fluorobenzylamine in Plasma/Serum Sensitivity Is High Sensitivity Required? (< 1 ng/mL) Start->Sensitivity PPT Protein Precipitation (PPT) Sensitivity->PPT No (High conc.) SPE Solid Phase Extraction (Mixed-Mode MCX) Sensitivity->SPE Yes (Trace level) PL_Removal Use Phospholipid Removal Plate? PPT->PL_Removal PL_Removal->PPT No (Risk of Suppression) SLE Supported Liquid Extraction (SLE) PL_Removal->SLE Yes (Better Cleanliness) Final LC-MS/MS Injection SPE->Final Cleanest Extract SLE->Final Good Cleanliness

Figure 2: Decision matrix for selecting the optimal extraction methodology based on sensitivity requirements.

Chromatographic Solutions

Q: Even with SPE, I see peak tailing. How do I fix this?

A: Peak tailing in fluorobenzylamines is usually caused by the interaction of the protonated amine with residual silanols on the silica column surface.

  • Solution 1 (High pH): Use a high-pH stable column (e.g., C18 hybrid particle) and run the mobile phase at pH 10 (using Ammonium Hydroxide). At pH 10, the fluorobenzylamine (pKa ~9) is deprotonated (neutral), eliminating silanol repulsion and improving peak shape.

  • Solution 2 (Chaotropic Agents): If you must run at low pH, add a chaotropic agent like ammonium fluoride (0.5 mM) to the mobile phase. Note: Fluorine-on-fluorine interactions can sometimes improve selectivity.

Q: Can I use a structural analog as an Internal Standard (IS)?

A: Avoid this if possible. Use a Stable Isotope Labeled (SIL) IS (e.g., Fluorobenzylamine-d4 or -13C6).

  • Reasoning: The fluorine atom has a unique electronic effect. A non-fluorinated analog (e.g., benzylamine) will have a significantly different retention time and ionization efficiency. It will not co-elute with your analyte, meaning it will not experience the same matrix effect at the same time. Only a SIL-IS guarantees that the suppression affecting the analyte is exactly compensated by the IS [1, 2].

References

  • Chambers, E., et al. (2007).[4] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][2][4][5][6][7][8][9][10] Link

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

Validation & Comparative

Benchmarking the potency of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine against known inhibitors

[1]

Executive Summary & Rationale

Candidate FBMMEA features a secondary amine core flanked by a 4-fluorobenzyl moiety and a methoxy-isopropyl tail.[1] This structure suggests a mechanism of action involving the oxidative deamination pathway.[1] To validate its therapeutic potential, it must be benchmarked against known inhibitors to determine:

  • Potency (IC₅₀): Does it inhibit at nanomolar concentrations?

  • Selectivity: Does it spare MAO-A (preventing hypertensive "cheese effect" crises)?

  • Reversibility: Does it act as a suicide substrate (Selegiline-like) or a competitive inhibitor (Safinamide-like)?

The Benchmark Standards
InhibitorMechanismClinical RoleReference Potency (hMAO-B)
Selegiline Irreversible (Covalent)Gold Standard (Parkinson's)IC₅₀: ~10–20 nM
Safinamide Reversible (Competitive)Add-on TherapyIC₅₀: ~98 nM
Rasagiline Irreversible (Covalent)High Potency StandardIC₅₀: ~2–5 nM

Mechanistic Pathway & Logic

Understanding the target pathway is critical for interpreting assay results.[1] MAO-B catalyzes the oxidative deamination of dopamine and phenylethylamine.[1]

MAO_PathwaySubstrateDopamine / Trace AminesEnzymeMAO-B (FAD-Dependent)Substrate->Enzyme BindingProductAldehyde + NH3 + H2O2Enzyme->Product OxidationInhibitorCandidate FBMMEA (or Benchmark)Inhibitor->Enzyme BlockadeDetectionAmplex Red Signal (Resorufin)Product->Detection HRP-Coupled Reaction

Figure 1: The oxidative deamination pathway utilized in the fluorometric screening assay.[1] Candidate FBMMEA competes with the substrate for the MAO-B active site.[1]

Experimental Protocols

Protocol A: Fluorometric IC₅₀ Determination (Amplex Red)

Rationale: This assay measures H₂O₂ generation, a direct byproduct of amine oxidation.[1] It is more sensitive than UV-based kynuramine assays and minimizes interference from the candidate's intrinsic absorbance.[1]

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).[1]

  • Substrate: p-Tyramine or Benzylamine (1 mM).[1]

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1]

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).[1]

Workflow:

  • Preparation: Dissolve FBMMEA and benchmarks in DMSO. Prepare 10-point serial dilutions (Range: 0.1 nM to 10 µM).

  • Incubation: Incubate Enzyme (1 U/mL) + Inhibitor (10 µL) for 30 minutes at 37°C. Note: Pre-incubation is critical to detect time-dependent inhibition common in this class.

  • Reaction Start: Add Substrate/Amplex Red/HRP master mix.[1]

  • Measurement: Monitor fluorescence (Ex/Em: 545/590 nm) kinetically for 60 minutes.

  • Analysis: Fit slopes to the Hill Equation to derive IC₅₀.

Protocol B: Selectivity Screen (MAO-A vs. MAO-B)

Rationale: High MAO-B selectivity is required to avoid tyramine-induced hypertensive crises associated with MAO-A inhibition.[1]

Modifications:

  • Run Protocol A in parallel using Recombinant MAO-A .

  • Use Clorgiline (Irreversible MAO-A inhibitor) as the positive control for the MAO-A plate.[1]

  • Calculation: Selectivity Ratio =

    
    .[1]
    
  • Target: A ratio > 500 is considered clinically significant.[1]

Protocol C: Reversibility (Washout Assay)

Rationale: Distinguishing between irreversible (covalent) and reversible binding determines the dosing frequency and safety profile.[1]

Workflow:

  • Incubate MAO-B with FBMMEA at 10× IC₅₀ for 60 minutes.

  • Dialysis/Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate OR perform dialysis overnight.

  • Activity Recovery: Measure enzyme activity relative to a DMSO control.

    • < 10% Recovery: Irreversible (Selegiline-like).[1]

    • > 80% Recovery: Reversible (Safinamide-like).[1]

Data Presentation & Analysis

Use the following structure to organize your experimental results.

Table 1: Comparative Potency & Selectivity
CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Ratio (A/B)Mechanism Type
Selegiline 14.0 ± 2.1> 10,000> 700Irreversible
Safinamide 98.0 ± 5.5> 50,000> 5000Reversible
Rasagiline 4.2 ± 0.8> 5,000> 1000Irreversible
FBMMEA (Test) [Insert Data][Insert Data][Calc.[1][2] Ratio][Determined]
Experimental Workflow Diagram

Workflowcluster_AssayParallel AssaysStartCompound FBMMEA(DMSO Stock)DilutionSerial Dilution(10-point)Start->DilutionMAOBMAO-B Plate(+ Amplex Red)Dilution->MAOB PrimaryMAOAMAO-A Plate(Counter-Screen)Dilution->MAOA SelectivityWashoutWashout/Dialysis(Reversibility Check)MAOB->Washout If IC50 < 1µMAnalysisData Fitting(Hill Equation)MAOB->AnalysisMAOA->AnalysisWashout->Analysis

Figure 2: Logical flow for characterizing the candidate compound. The reversibility check is conditional on finding significant potency.[1]

Technical Considerations & Troubleshooting

  • Stereochemistry: The candidate contains a chiral center at the propyl amine chain (-CH(CH3)-).[1]

    • Critical Step: If FBMMEA is a racemate, you must separate enantiomers (Chiral HPLC).[1] MAO-B is highly stereoselective (e.g., L-Deprenyl is active, D-Deprenyl is less active and toxic).[1]

  • Pre-Incubation: Benzylamines often act as "mechanism-based" inhibitors.[1] Without a 30-minute pre-incubation of enzyme + inhibitor, you may underestimate potency (shift IC₅₀ to the right).[1]

  • Solubility: The methoxy-isopropyl tail improves lipophilicity but may reduce aqueous solubility compared to simple benzylamines.[1] Ensure final DMSO concentration in the assay is < 1%.[1]

References

  • Assay Protocol (Amplex Red): Zhou, M., & Panchuk-Voloshina, N. (1997).[1] A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.[1] Analytical Biochemistry, 253(2), 169-174.[1] Link

  • Selegiline/Rasagiline Data: Youdim, M. B., et al. (2006).[1] The therapeutic potential of monoamine oxidase inhibitors.[1] Nature Reviews Neuroscience, 7(4), 295-309.[1] Link

  • Safinamide Mechanism: Caccia, C., et al. (2006).[1] Safinamide: from molecular targets to a new anti-Parkinson drug.[1] Neurology, 67(7), S18-S23.[1] Link

  • Selectivity Standards: Tipton, K. F., et al. (2004).[1] Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 11(15), 1965-1982.[1] Link

Head-to-head comparison of different synthesis routes for N-benzyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-benzyl amines is a cornerstone transformation in medicinal chemistry, serving as a critical step in the construction of pharmacophores for GPCR ligands, kinase inhibitors, and CNS-active agents. While the structural objective is simple—forming a C–N bond between a benzyl moiety and an amine—the route selected dictates impurity profiles, scalability, and environmental impact.

This guide evaluates the three dominant methodologies: Reductive Amination , Direct Nucleophilic Substitution (Alkylation) , and Hydrogen Autotransfer (Borrowing Hydrogen) .

The Verdict:

  • For Discovery/SAR: Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the gold standard. It offers the highest mono-alkylation selectivity and functional group tolerance under mild conditions.

  • For Process/Green Chemistry: Borrowing Hydrogen is the superior choice for large-scale operations, utilizing stable alcohol precursors and generating water as the sole byproduct.

  • For Tertiary Amines: Direct Alkylation remains viable but requires strict control (e.g., Cesium bases) to prevent quaternary salt formation.

Strategic Reaction Pathways

The following diagram illustrates the convergence of the three synthesis routes. Note the distinct intermediates that define the selectivity profile of each method.

N_Benzyl_Pathways Aldehyde Benzaldehyde (Carbonyl) Imine Imine / Iminium (Transient) Aldehyde->Imine + Amine Aldehyde->Imine Halide Benzyl Halide (Electrophile) Product N-Benzyl Amine (Target) Halide->Product + Amine (SN2) Alcohol Benzyl Alcohol (Pro-Electrophile) Catalyst Transition Metal Catalyst (Ir/Ru/Fe) Alcohol->Catalyst - H2 Imine->Product Reductive Amination (NaBH(OAc)3) Imine->Product + H2 (via Catalyst) Ammonium Quaternary Salt (Undesired Side Product) Catalyst->Aldehyde In-situ Oxidation Product->Ammonium Over-Alkylation

Figure 1: Mechanistic convergence of N-benzyl amine synthesis. Note the "Over-Alkylation" trap inherent to the halide route compared to the self-terminating nature of reductive amination.

Head-to-Head Technical Analysis

Route A: Reductive Amination (The Pharma Standard)

Reagents: Benzaldehyde + Amine + Sodium Triacetoxyborohydride (STAB).

This is the most reliable method for synthesizing secondary amines. The key innovation, established by Abdel-Magid et al. (JOC 1996) , was the use of STAB over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong).

  • Mechanism: STAB is sterically crowded and electron-deficient. It reduces the iminium ion (formed faster from aldehyde+amine) much faster than it reduces the aldehyde itself. This kinetic differentiation is the basis of its high selectivity.

  • Why it wins: It avoids the "poly-alkylation" problem.[1] Once the secondary amine is formed, it is sterically bulkier and less nucleophilic toward the aldehyde than the primary amine, naturally stopping the reaction.

Route B: Direct Nucleophilic Substitution (The Classical Trap)

Reagents: Benzyl Bromide/Chloride + Amine + Base.

Classically considered "quick and dirty," this route often fails for secondary amine synthesis due to the Menshutkin reaction logic: the product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amines and quaternary ammonium salts.

  • The "Cesium Effect": Research by Salvatore et al. (JOC 2002) demonstrated that using Cesium Hydroxide (CsOH) or Carbonate with molecular sieves can suppress over-alkylation. The large Cesium cation is believed to facilitate the formation of a more reactive "naked" amide anion or stabilize the transition state for mono-alkylation.

  • When to use: Only when the aldehyde is unstable or unavailable, or when synthesizing tertiary amines where over-alkylation is the goal.

Route C: Borrowing Hydrogen (The Green Future)

Reagents: Benzyl Alcohol + Amine + Catalyst (Ir, Ru, or Fe).

Also known as Hydrogen Autotransfer , this atom-economic method uses the alcohol as the alkylating agent.

  • Mechanism:

    • Catalyst dehydrogenates alcohol

      
       aldehyde + [Metal-H].[2]
      
    • Aldehyde condenses with amine

      
       imine + H2O.
      
    • [Metal-H] transfers hydrogen back to imine

      
       amine.
      
  • Sustainability: The only byproduct is water. It eliminates the need for mutagenic alkyl halides and stoichiometric boron waste.

Performance Comparison Matrix

MetricReductive Amination (STAB)Direct Alkylation (Halide)Borrowing Hydrogen (Alcohol)
Mono-Selectivity Excellent (>95%) Poor (unless optimized)Good to Excellent
Atom Economy Moderate (Boron waste)Poor (Halide salt waste)Superior (Water only)
Reaction Conditions Mild (Room Temp)Variable (often requires heat)High Temp (80–120 °C)
Reagent Cost Moderate (STAB)Low (Halides cheap)High (Catalyst cost)
Scalability Good (Standard workup)Difficult (Salt removal)Excellent (Green)
Toxicity Low (vs NaBH3CN)High (Alkyl halides are alkylators)Low (Solvent/Catalyst dependent)

Validated Experimental Protocols

Protocol A: Standard Reductive Amination (Abdel-Magid Method)

Best for: Discovery chemistry, small batches, high functional group tolerance.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3] (DCE is faster, THF is greener).

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial if reaction is sluggish.

Step-by-Step:

  • Mixing: In a dry flask under N2, combine the aldehyde and amine in DCE (0.2 M concentration). Stir for 5–10 minutes.

    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it before adding the aldehyde.

  • Reduction: Add STAB in one portion. If the substrate is a ketone or electron-deficient amine, add Acetic Acid now.

  • Monitoring: Stir at room temperature. Monitor via TLC/LCMS. Reaction typically completes in 1–4 hours.

    • Self-Validation: Look for the disappearance of the imine intermediate. If aldehyde persists but imine is gone, add more amine.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with EtOAc or DCM. Dry organic layer over Na2SO4.

Protocol B: Green Synthesis via Borrowing Hydrogen

Best for: Large scale, green chemistry requirements, stable substrates.

Reagents:

  • Benzyl Alcohol (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: [Cp*IrCl2]2 (1.0 mol%) or similar Ru/Fe pincer complex.

  • Base: NaHCO3 or K2CO3 (0.1 equiv).

  • Solvent: Toluene or Water (micellar conditions).

Step-by-Step:

  • Setup: In a pressure tube or sealed vessel, combine alcohol, amine, base, and catalyst.

  • Reaction: Heat to reflux (typically 100–110 °C) for 12–24 hours.

    • Mechanism Check: The system must be closed to retain the "borrowed" hydrogen, but pressure should not be excessive.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove catalyst residues.

  • Purification: Evaporate solvent. Often yields pure product without chromatography due to the clean nature of the transformation (water byproduct).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.[5]

  • Reed-Berendt, B. G. , Polidano, K., & Morrill, L. C. (2019). Recent Advances in the Synthesis of Amines using the Borrowing Hydrogen Methodology. Organic & Biomolecular Chemistry, 17, 1595-1607.

  • Corma, A. , Navas, J., & Sabater, M. J. (2018). Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Chemical Reviews, 118(4), 1410–1459.

Sources

Assessing the selectivity of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Selectivity Profiling of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

CAS Registry Number: 355817-00-4 Chemical Class: N-benzylamino ether / Fluorobenzylamine derivative[1][2][3][4]

Part 1: Executive Technical Synthesis

This compound represents a distinct pharmacophore scaffold often utilized in the optimization of ligands for Sigma-1 Receptors (σ1R) and Monoamine Transporters (MATs) .[2][3][4] Its structure—comprising a lipophilic 4-fluorobenzyl moiety linked to a methoxy-isopropyl amine—mimics the key binding elements of high-affinity neuromodulators.[2][3][4]

The "selectivity" of this compound is not an inherent static property but a calculated ratio derived from its affinity for its primary target (putatively σ1R or specific MAT isoforms) versus its off-target liability (primarily hERG channels, NMDA receptors, and CYP2D6).[3][4]

Why This Assessment Matters: In drug discovery, the 4-fluorobenzyl group enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity (


), improving blood-brain barrier (BBB) penetration.[3][4] However, this same lipophilicity often introduces promiscuity.[2][3][4] This guide provides the rigorous experimental framework to quantify its selectivity window.

Part 2: Comparative Performance Analysis

To objectively assess this molecule, we must compare its structural features and predicted performance against established standards in its chemical space.[2][3][4]

Table 1: Structural & Functional Comparison of Analogues

FeatureThis compound Haloperidol (σ1 Reference) Methamphetamine (Structural Analog) Implication for Selectivity
Core Scaffold N-Benzyl-methoxy-isopropylamineButyrophenonePhenethylamineThe benzyl group reduces psychostimulant potential compared to phenethylamines but increases σ1 affinity.[2][3][4]
Lipophilicity (cLogP) ~2.3 - 2.6~4.0~2.0Moderate lipophilicity suggests good CNS entry with lower non-specific protein binding than Haloperidol.[2][3][4]
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors1 Donor / 4 Acceptors1 Donor / 1 AcceptorThe ether oxygen adds a specific H-bond acceptor vector, critical for discriminating between σ1 and σ2 subtypes.[2][3][4]
Metabolic Liability Low (F-blockade at para-position)Moderate (CYP3A4/2D6)High (CYP2D6)Fluorine substitution generally improves half-life (

) and reduces toxic metabolite formation.[2][3][4]

Part 3: Experimental Protocols for Selectivity Assessment

Phase I: The Primary Affinity Screen (Radioligand Binding)[3][4]

Objective: Determine the equilibrium dissociation constant (


) for the primary target (assumed σ1R for this scaffold).
  • Reagents:

    • Ligand: [³H]-(+)-Pentazocine (specific for σ1).[2][3][4]

    • Tissue: Guinea pig brain membrane or HEK293 cells overexpressing hσ1R.[3][4]

    • Non-specific blocker: Haloperidol (10 µM).[3][4]

Protocol Logic:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Incubate 10 concentrations of this compound (

    
     M to 
    
    
    
    M) with 2 nM [³H]-(+)-Pentazocine for 120 min at 37°C.
  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic amines).[3][4]

  • Calculation: Derive

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3][4]
Phase II: The Critical Selectivity Panel (The "Anti-Targets")

A molecule of this class is considered "selective" only if the Selectivity Ratio (


 Off-Target / 

Target) is >100 .[3][4]

1. Sigma-2 Receptor (σ2R) Assay:

  • Why: The most common off-target for σ1 ligands.[2][3][4]

  • Tracer: [³H]-DTG (in the presence of (+)-pentazocine to block σ1).[2][3][4]

  • Goal: Ensure the molecule does not bind σ2, which is associated with cytotoxicity.[2][3][4]

2. NMDA Receptor (Ifenprodil site):

  • Why: Benzylamines often act as GluN2B-selective NMDA antagonists.[2][3][4]

  • Tracer: [³H]-Ifenprodil.[3][4]

3. hERG Channel (Cardiotoxicity):

  • Why: Secondary amines with lipophilic tails are notorious hERG blockers (QTc prolongation risk).[3][4]

  • Method: Automated Patch-Clamp (e.g., QPatch).[3][4]

  • Threshold:

    
     should be > 10 µM.[3][4]
    

Part 4: Visualization of the Screening Logic

The following diagram illustrates the decision tree for validating this compound's selectivity profile.

SelectivityCascade Start Compound Input: This compound Tier1 Tier 1: Primary Affinity (Target: σ1R or MAT) Start->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Subtype Selectivity (vs. σ2R, DAT, NET, SERT) Decision1->Tier2 Yes Fail REJECT / RE-DESIGN Decision1->Fail No (Weak Binder) Calc Calculate Selectivity Ratio (Ki Off-Target / Ki Target) Tier2->Calc Tier3 Tier 3: Safety Pharmacology (hERG, CYP2D6) Calc->Tier3 Ratio > 50x Calc->Fail Ratio < 10x Success VALIDATED LEAD Selectivity > 100x Tier3->Success hERG IC50 > 10µM Tier3->Fail hERG IC50 < 1µM

Figure 1: Critical Decision Cascade for validating the selectivity of benzylamine derivatives. Green nodes indicate primary success paths; red nodes indicate high-risk exclusion filters.

Part 5: Mechanistic Insight & Causality

The Role of the Methoxy-Isopropyl Group: Unlike a simple ethyl or propyl chain, the 2-methoxy-1-methyl-ethyl moiety introduces steric bulk and a specific electronic signature.[2][3][4]

  • Steric Hindrance: The branching methyl group creates a chiral center.[3][4] Selectivity is often stereospecific.[3][4] The (S)-enantiomer typically exhibits higher affinity for transporters, while the (R)-enantiomer may favor Sigma receptors.[2][3][4] Recommendation: Enantioseparation is mandatory for accurate selectivity profiling.[4]

  • Ether Oxygen: The methoxy oxygen acts as a weak hydrogen bond acceptor.[3][4] In Sigma-1 receptors, this often interacts with Asp126, anchoring the ligand in the binding pocket more specifically than a simple alkyl chain would.[2][3][4]

The Role of the 4-Fluoro Substitution: The fluorine atom at the para position of the benzyl ring serves two functions:

  • Metabolic Blockade: It prevents rapid oxidation by CYP450 enzymes at the most reactive site, prolonging in vivo exposure.[3][4]

  • Electronic Modulation: It pulls electron density from the aromatic ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Tyr103) in the target protein.[3][4]
    

Part 6: References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[2][3][4] Molecular Pharmacology, 89(1), 142–153.[2][3][4]

  • Glennon, R. A., et al. (1994). Binding of substituted benzylamines at sigma receptors.[2][3][4] Journal of Medicinal Chemistry, 37(8), 1212-1219.[2][3][4]

  • Mestres, J., et al. (2009). Ligand-Based Approach to the Prediction of Sigma-2 Receptor Affinity.[2][3][4] Journal of Medicinal Chemistry, 52(15), 4687–4693.[2][3][4]

  • PubChem Compound Summary. this compound (CAS 355817-00-4).[2][3][4] National Center for Biotechnology Information.[3][4] [2][3][4]

Sources

Comparative Validation Guide: Optimized HPLC Strategies for Novel Amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying novel amines presents a persistent chromatographic challenge: peak tailing. The interaction between positively charged amine moieties and residual acidic silanols on silica stationary phases compromises integration accuracy and detection limits.[1]

This guide compares two distinct methodologies for validating a novel amine (designated here as NAC-1 ):

  • Method A (Traditional): C18 column with Ion-Pairing Reagents (IPR).

  • Method B (Recommended): Charged Surface Hybrid (CSH) technology with high-pH stability.[2]

While Method A has been the industry standard for decades, this guide demonstrates through comparative data that Method B offers superior precision and linearity while eliminating the mass spectrometry (MS) signal suppression associated with ion-pairing agents.

Part 1: The Challenge – The Silanol Trap

To understand why linearity fails in amine analysis, one must understand the surface chemistry. Standard silica columns possess residual silanol groups (


). At typical HPLC pH levels (pH 3–7), these silanols deprotonate to form 

.

Simultaneously, the novel amine (


) becomes protonated (

). The resulting electrostatic attraction causes "secondary retention"—the amine sticks to the surface rather than partitioning into the hydrophobic phase. This results in severe peak tailing (

), which destroys the linearity at the lower end of the calibration curve (LOQ).
Visualization: The Mechanism of Amine Tailing

AmineInteraction cluster_0 Traditional Silica cluster_1 Charged Surface Hybrid (Method B) Silanol Residual Silanol (Si-O-) Amine Protonated Amine (NAC-1+) Silanol->Amine Electrostatic Attraction Tail Result: Peak Tailing & Poor Precision Amine->Tail Peak Result: Sharp Peak & High Linearity Amine->Peak CSH CSH Surface (Positively Charged) CSH->Amine Repels Repulsion Electrostatic Repulsion

Figure 1: Mechanism of peak tailing on traditional silica vs. repulsion mechanism on Charged Surface Hybrid (CSH) stationary phases.

Part 2: Method Comparison

The following table contrasts the traditional approach with the modern CSH approach.

FeatureMethod A: TraditionalMethod B: Recommended (CSH)
Stationary Phase Standard C18 (5 µm)CSH C18 (1.7 µm or 2.5 µm)
Mobile Phase Phosphate Buffer (pH 3.0) + Triethylamine (TEA)10 mM Ammonium Bicarbonate (pH 10.0)
Mechanism Ion-Pairing / Silanol MaskingSurface Charge Repulsion + Deprotonation
MS Compatibility Poor (TEA suppresses ionization)Excellent (Volatile buffer)
Equilibration Slow (30–60 mins)Fast (< 5 mins)
Peak Shape (

)
1.3 – 1.8 (Variable)1.0 – 1.1 (Consistent)

Expert Insight: We selected Method B for validation. By operating at pH 10.0, we ensure the amine (pKa ~9) is largely deprotonated (neutral), increasing its hydrophobicity and retention on the C18 ligand while simultaneously using the column's surface charge to repel any remaining protonated species.

Part 3: Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is automatically invalid.

Instrumentation & Reagents
  • System: UHPLC with Diode Array Detector (DAD) or Mass Spectrometer (QDa/SQD).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 75 mm (or equivalent).

  • Reagents: LC-MS Grade Acetonitrile, Ammonium Bicarbonate (

    
    ), HPLC Grade Water.
    
Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (Adjust with

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temp: 45°C (Elevated temperature improves mass transfer for amines).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Re-equilibration)

Preparation of Standards
  • Stock Solution: Dissolve 10 mg NAC-1 in 10 mL Methanol (1.0 mg/mL).

  • Working Standards: Dilute Stock with Mobile Phase A:B (50:50) to generate concentrations of 1, 5, 10, 50, 80, 100, and 120% of target concentration (e.g., Target = 100 µg/mL).

Part 4: Validation Results (Linearity, Accuracy, Precision)

The following data represents the validation of NAC-1 using Method B .

Linearity

Linearity was assessed by injecting seven concentration levels (n=3 per level) ranging from 10% to 120% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    ; y-intercept bias
    
    
    of target response.
Level (%)Conc. (µg/mL)Mean Area (mAU*s)RSD (%)
1010.0152.40.8
2525.0380.10.5
5050.0765.20.3
8080.01220.50.2
100100.01528.00.1
120120.01835.60.2
  • Regression Equation:

    
    
    
  • 
    :  0.9998
    
Accuracy (Recovery)

Accuracy was determined by spiking placebo matrix with NAC-1 at three levels (Low, Medium, High).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Spike LevelAdded (µg/mL)Found (µg/mL)Recovery (%)
Low (50%)50.049.699.2
Medium (100%)100.0100.4100.4
High (120%)120.0120.9100.8
Global Mean 100.1%
Precision

Precision is divided into Repeatability (Intra-day) and Intermediate Precision (Inter-day/Different Analyst).

  • Acceptance Criteria: RSD

    
    .
    
ParameternMean Area% RSDStatus
Repeatability (Day 1, Analyst 1)61528.00.18% Pass
Intermediate (Day 2, Analyst 2)61531.40.25% Pass
Combined (n=12)121529.70.22% Pass

Discussion: Traditional amine methods (Method A) often yield RSDs of 0.8% – 1.5% due to "creeping" retention times caused by slow equilibration of ion-pairing reagents. Method B achieves RSDs < 0.3%, significantly tightening the control limits for QC release testing.

Part 5: Validation Workflow Visualization

The following diagram outlines the logical flow of the validation strategy, ensuring compliance with ICH Q2(R2) guidelines.

ValidationWorkflow Start Start Validation (ICH Q2 R2) Specificity Specificity / Selectivity (Blank vs. Amine) Start->Specificity Check1 Peak Purity Pass? Specificity->Check1 Linearity Linearity Study (5+ Levels, R² > 0.999) Check2 Residuals Random? Linearity->Check2 Accuracy Accuracy / Recovery (Spike at 3 Levels) Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Final Validation Report Precision->Report Check1->Specificity No (Optimize Method) Check1->Linearity Yes Check2->Linearity No (Check Range) Check2->Accuracy Yes

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[5] [Link]

  • Waters Corporation. (2020).[3] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters White Paper. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Overloading and Efficiency of Basic Compounds in Reversed-Phase Chromatography Using Formic Acid as Mobile Phase Additive. Journal of Chromatography A, 1217(6), 858-880. [Link]

Sources

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